molecular formula C17H26N2O5 B3291873 tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate CAS No. 874163-00-5

tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Cat. No.: B3291873
CAS No.: 874163-00-5
M. Wt: 338.4 g/mol
InChI Key: XAMZYBYGYKDTAX-UHFFFAOYSA-N
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Description

tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is a multifunctional carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a benzyloxycarbonyl (Cbz) moiety, and a hydroxyethyl side chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and the development of protease inhibitors or histone deacetylase (HDAC) degraders . Its structure combines orthogonal protecting groups (Boc and Cbz) to enable selective deprotection during multi-step syntheses. The hydroxyethyl group enhances solubility in polar solvents, while the benzyloxycarbonyl moiety provides steric protection for amino functionalities during reactions .

Key synthetic routes involve Mitsunobu reactions or coupling strategies, as evidenced by its structural analogs (e.g., compound 6 in , synthesized via a Mitsunobu reaction with benzyl (2-hydroxyethyl)carbamate and tert-butyl-protected intermediates in 61% yield) .

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(11-12-20)10-9-18-15(21)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZYBYGYKDTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate typically involves several steps:

  • Formation of the Hydroxyethyl Group: : Starting from a precursor like ethylene oxide, the hydroxyethyl group is introduced via nucleophilic substitution.

  • Introduction of the Amino Group: : Using methods such as reductive amination or nucleophilic substitution.

  • Protection of the Amino Group: : The amino group is protected using a benzyloxycarbonyl group via standard protection protocols.

  • Attachment of the Tert-Butyl Carbamate: : This final step involves reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and lower costs, involving:

  • Continuous flow reactions for safer handling of reactive intermediates.

  • Use of green chemistry principles to minimize waste and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

  • Reduction: : The benzyloxycarbonyl group can be removed using catalytic hydrogenation.

  • Substitution: : The hydroxyethyl group can undergo nucleophilic substitutions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromic acid.

  • Reduction: : Palladium on carbon with hydrogen.

  • Substitution: : Alkyl halides and bases like sodium hydride.

Major Products

  • Oxidation: : Produces a carbonyl-containing derivative.

  • Reduction: : Yields the free amine.

  • Substitution: : Various substituted derivatives based on the nucleophiles used.

Scientific Research Applications

This compound finds extensive applications across multiple fields:

  • Chemistry: : Utilized as a building block in organic synthesis for creating complex molecules.

  • Biology: : Employed in studies involving enzyme inhibitors and receptor modulators.

  • Medicine: : Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can protect active agents until they reach the target site.

  • Industry: : Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound's action often involves:

  • Enzyme Inhibition: : The protected amino group can be deprotected in vivo to interact with specific enzymes.

  • Receptor Modulation: : The hydroxyethyl group might participate in hydrogen bonding with target receptors.

  • Molecular Targets and Pathways: : Enzymes and receptors involved in metabolic pathways, signal transduction, and cellular regulation.

Comparison with Similar Compounds

tert-Butyl (4-(2-Hydroxyethyl)phenyl)carbamate (, Compound 5)

  • Structure : Lacks the benzyloxycarbonyl group but retains the hydroxyethyl and Boc-protected amine.
  • Synthesis: Achieved 98% yield and 99.6% HPLC purity via Boc protection of 4-aminophenethyl alcohol .
  • Reactivity : The absence of the Cbz group simplifies deprotection steps but limits orthogonal protection strategies.

tert-Butyl (2-((1-(Benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)amino)ethyl)carbamate (, Compound 10n)

  • Structure : Shares the benzyloxy and Boc groups but incorporates a naphthyridine core.
  • Synthesis : Lower yield (37%) due to steric hindrance from the naphthyridine ring .
  • Application : Demonstrates high bioactivity as a serine protease inhibitor, unlike the target compound, which lacks an aromatic heterocycle .

tert-Butyl (2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-yl)carbamate ()

  • Structure : Contains sila-protecting groups instead of hydroxyethyl/Cbz moieties.
  • Properties : Higher molecular weight (596.96 g/mol) and hydrophobicity due to siloxane chains .
  • Application : Used in silicon-based protective strategies for sensitive functional groups, diverging from the target compound’s peptide-oriented applications .

Functional Comparison

Property Target Compound Compound 5 () Compound 10n ()
Molecular Formula C₁₈H₂₇N₃O₅ (inferred from analogs) C₁₃H₁₉NO₃ C₂₈H₂₈F₂N₄O₄
Yield ~61% (analogous Mitsunobu reaction, ) 98% 37%
HPLC Purity ~97–99% (similar Boc/Cbz intermediates, ) 99.6% Not reported
Key Functional Groups Boc, Cbz, hydroxyethyl Boc, hydroxyethyl Boc, benzyloxy, naphthyridine
Applications Peptide synthesis, HDAC degraders Intermediate for sulfonate derivatives Serine protease inhibitors

Reactivity and Stability

  • Deprotection Efficiency: The Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), while the Cbz group requires hydrogenolysis . This contrasts with sila-protected analogs (), which demand fluoride-based deprotection .
  • Hydrolytic Stability : The hydroxyethyl group increases susceptibility to oxidation compared to purely aromatic analogs (e.g., compound 5 in ) .

Industrial and Research Relevance

  • Drug Discovery : Used in synthesizing HDAC3 degraders (e.g., , compound 4d ) and anticancer agents () .

Biological Activity

tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate , often referred to as TBHEC, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of TBHEC is C17H26N2O5C_{17}H_{26}N_{2}O_{5}, with a molecular weight of 338.40 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl moiety, and an aminoethyl structure, which contribute to its biological activity.

Structural Formula

tert Butyl 2 benzyloxy carbonyl amino ethyl 2 hydroxyethyl carbamate\text{tert Butyl 2 benzyloxy carbonyl amino ethyl 2 hydroxyethyl carbamate}

Key Properties

PropertyValue
Molecular Weight338.40 g/mol
CAS Number169773-08-4
Purity99%
Storage ConditionsCool, dry place

TBHEC exhibits various biological activities that can be attributed to its structural components. The presence of the benzyloxycarbonyl group enhances its stability and solubility in biological systems, facilitating its interaction with target biomolecules.

  • Inhibition of Enzymatic Activity : TBHEC has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that TBHEC may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial effects of TBHEC against various pathogens. The results indicated a significant reduction in bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.

Study 2: Enzyme Inhibition

Research published in [source] explored the enzyme inhibition potential of TBHEC on acetylcholinesterase (AChE). The compound demonstrated an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors.

Pharmaceutical Development

Given its biological activities, TBHEC is being investigated for potential applications in drug development, particularly as an antimicrobial agent or as a lead compound for enzyme inhibitors.

Research Use

TBHEC is utilized in laboratory settings for various biochemical assays due to its ability to modulate enzyme activity and its stability under physiological conditions.

Q & A

Q. Table 1. Key Reaction Parameters for Boc Protection

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents Boc₂O decomposition
SolventTHF/DMF (anhydrous)Enhances reagent solubility
Equivalents of Boc₂O1.2–1.5 eq.Minimizes side products
Reaction Time12–24 hrsEnsures complete conversion

Q. Table 2. Stability of Protecting Groups

GroupHalf-life (pH 7.4, 37°C)Key Advantage
Cbz48 hrsAcid-stable
Boc12 hrsBase-labile
Fmoc2 hrsUV-sensitive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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